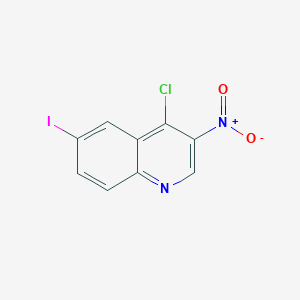

4-Chloro-6-iodo-3-nitroquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-6-iodo-3-nitroquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4ClIN2O2/c10-9-6-3-5(11)1-2-7(6)12-4-8(9)13(14)15/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKZNJZYVZCFISW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(C(=C2C=C1I)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4ClIN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1345447-25-7 | |

| Record name | 4-chloro-6-iodo-3-nitroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chlorination:the Final Step is the Conversion of the Hydroxyl Group at the C 4 Position to a Chloro Group. This is a Nucleophilic Substitution on the Quinolone Ring.

Nucleophilic Aromatic Substitution (SNAr) Reactions at Position 4

The most significant and synthetically useful reactions involving this compound are nucleophilic aromatic substitutions (SNAr) at the C4 position. The presence of the electron-withdrawing nitro group ortho to the chlorine atom strongly activates the C4 carbon for attack by nucleophiles. masterorganicchemistry.com

The generally accepted mechanism for SNAr reactions on activated aryl halides, including 4-chloroquinoline (B167314) derivatives, is a two-step addition-elimination process. libretexts.org In the first step, the nucleophile attacks the electron-deficient carbon atom bearing the leaving group (in this case, the chlorine at C4). This attack disrupts the aromaticity of the ring and forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org The negative charge of this intermediate is delocalized, particularly onto the oxygen atoms of the ortho- and para-positioned electron-withdrawing groups. masterorganicchemistry.com

In the second, typically fast, step, the leaving group (chloride anion) is expelled, and the aromaticity of the quinoline (B57606) ring is restored, yielding the final substitution product. libretexts.org Kinetic studies on similar systems suggest that the mechanism can sometimes be borderline between a concerted and a stepwise pathway. researchgate.net The stability of the Meisenheimer complex is a key factor in the reaction's feasibility and rate. For 4-chloroquinolines, acid catalysis can play a significant role, especially when using amine nucleophiles, by protonating the quinoline nitrogen and further increasing the electrophilicity of the ring. researchgate.netresearchgate.net

The activated C4 position of this compound is susceptible to displacement by a wide array of nucleophiles. While direct studies on this specific molecule are not broadly published, its reactivity can be inferred from closely related 4-chloro-3-nitroquinoline (B17048) systems. These reactions are typically carried out under mild conditions and lead to a variety of substituted quinolines. researchgate.net

Amine Nucleophiles: Reactions with primary and secondary amines, such as aniline (B41778) and benzylamine, proceed readily to yield 4-aminoquinoline (B48711) derivatives. These reactions often utilize a base like triethylamine (B128534) or are conducted in a polar solvent. researchgate.netmdpi.com

Oxygen Nucleophiles: Alkoxides and phenoxides can displace the chlorine to form the corresponding ethers. For instance, reaction with methoxide (B1231860) ions is a common transformation for activated 4-chloroquinolines. researchgate.net

Sulfur Nucleophiles: Thiolates, such as thiophenol, are effective nucleophiles for displacing the 4-chloro substituent, resulting in the formation of 4-thioether derivatives. researchgate.netnih.gov

Carbon-based Nucleophiles: Carbanions, like those derived from malononitrile, can also participate in SNAr reactions at the C4 position, creating a new carbon-carbon bond. researchgate.net

The table below summarizes the expected reactivity based on analogous compounds.

| Nucleophile Type | Example Nucleophile | Expected Product Class |

| Amine | Aniline, Benzylamine | 4-Amino-6-iodo-3-nitroquinolines |

| Oxygen | Sodium Methoxide | 4-Methoxy-6-iodo-3-nitroquinoline |

| Sulfur | Thiophenol | 4-(Phenylthio)-6-iodo-3-nitroquinoline |

| Carbon | Malononitrile | 2-(6-Iodo-3-nitroquinolin-4-yl)malononitrile |

This table is generated based on reactivity patterns of analogous 4-chloro-3-nitroquinoline systems.

The substituents on the quinoline ring have a profound effect on the rate and selectivity of SNAr reactions.

Nitro Group (at C3): The 3-nitro group is the dominant activating group for SNAr at the C4 position. Being in the ortho position, its strong electron-withdrawing nature (-I and -M effects) significantly depletes the electron density at C4, making it highly electrophilic. masterorganicchemistry.com Furthermore, it effectively stabilizes the negative charge of the intermediate Meisenheimer complex through resonance, lowering the activation energy of the first, rate-determining step. libretexts.orgnih.gov This activation is crucial for the high reactivity of the substrate.

Electrophilic Aromatic Substitution Reactions on the Quinoline Ring System

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the aromatic ring, a reaction characteristic of electron-rich systems like benzene (B151609). masterorganicchemistry.com The quinoline ring system, however, is inherently electron-deficient due to the presence of the electronegative nitrogen atom. This deficiency is severely exacerbated by the powerful electron-withdrawing 3-nitro group.

Consequently, this compound is highly deactivated towards electrophilic attack. masterorganicchemistry.com Standard EAS reactions like nitration, halogenation, or Friedel-Crafts alkylation/acylation would be extremely difficult to achieve and would require harsh, forcing conditions. masterorganicchemistry.comyoutube.com If a reaction were to occur, it would be predicted to take place on the benzenoid ring (positions 5, 7, or 8), which is less deactivated than the pyridine (B92270) ring, rather than on the already electron-poor heterocyclic ring. The directing effects of the existing iodo group would further guide the position of any potential substitution.

Transformations Involving the 3-Nitro Group

The nitro group itself is a versatile functional group that can undergo various transformations, with reduction to an amine being the most common and synthetically important.

The reduction of the 3-nitro group in this compound to a 3-amino group is a key transformation that opens up pathways to a wide range of other derivatives. This reduction can be achieved using several well-established methods. sci-hub.st The choice of reducing agent is important to ensure chemoselectivity, preserving the chloro and iodo substituents.

Common methods for the reduction of aromatic nitro groups include:

Metal-Acid Systems: Reagents like tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl) are classic and effective for reducing nitroarenes. researchgate.net

Stannous Chloride (SnCl₂): Tin(II) chloride is a milder reducing agent that is often used for the selective reduction of nitro groups in the presence of other reducible functionalities. mdpi.com

Catalytic Hydrogenation: Hydrogen gas (H₂) in the presence of a metal catalyst such as Palladium on carbon (Pd/C) or Platinum is a clean and efficient method. However, care must be taken as catalytic hydrogenation can sometimes lead to dehalogenation (reductive removal of the chlorine or iodine atoms). sci-hub.st Specialized catalysts, like sulfided platinum, have been developed to prevent dehalogenation of heteroaryl halides during nitro group reduction. sci-hub.st

The resulting product, 3-amino-4-chloro-6-iodoquinoline, is a valuable synthetic intermediate. The newly introduced amino group can be further functionalized, and the C4-chloro atom remains available for subsequent SNAr reactions.

Other Synthetic Manipulations of the Nitro Group

Beyond reduction to an amine, the nitro group at position 3 of this compound can potentially undergo a variety of other chemical transformations. While specific literature on this exact compound is scarce, the well-established chemistry of nitroarenes provides a strong basis for predicting its reactivity. nih.govresearchgate.net

One important class of reactions involves the partial reduction of the nitro group to intermediate oxidation states, such as the nitroso or hydroxylamine (B1172632) functionalities. These transformations are typically achieved using specific reducing agents and carefully controlled reaction conditions. For instance, reduction with reagents like zinc dust in the presence of ammonium (B1175870) chloride is known to yield hydroxylamines. nih.gov

The nitro group can also participate in cyclization reactions. For example, reductive cyclization with appropriate reagents can lead to the formation of fused heterocyclic systems. The specific outcome of such reactions would depend on the nature of the other substituents on the quinoline ring and the reaction conditions employed.

Furthermore, the nitro group can be replaced by other functional groups through nucleophilic aromatic substitution, although the presence of other halogens complicates this. In some cases, the nitro group can be displaced by a nucleophile, particularly when activated by other electron-withdrawing groups. However, in the case of this compound, the halogen atoms are more likely to be the leaving groups in nucleophilic substitution reactions.

Recent research has also highlighted the potential of photochemical transformations of nitroarenes, opening up new avenues for their functionalization. rsc.org These light-mediated reactions can lead to unique products that are not accessible through traditional thermal reactions.

The following table summarizes potential transformations of the nitro group based on the known chemistry of analogous nitroaromatic compounds.

| Transformation | Reagents and Conditions (Examples for Analogous Systems) | Potential Product from this compound |

| Partial Reduction to Hydroxylamine | Zn, NH₄Cl, H₂O | 4-Chloro-6-iodo-3-(hydroxylamino)quinoline |

| Conversion to Azo Compound | NaBH₄, EtOH | Bis(4-chloro-6-iodoquinolin-3-yl)diazene |

| Reductive Cyclization | TiCl₃, heat | Fused heterocyclic systems (product depends on other reactants) |

| Photochemical Reactions | UV or visible light, various reagents | Diverse products via radical or excited state intermediates |

Reactivity of the Halogen Atoms (Chloro at Position 4 and Iodo at Position 6)

The presence of two different halogen atoms at positions 4 and 6 offers opportunities for selective functionalization. The differing reactivity of the carbon-chlorine and carbon-iodine bonds, influenced by the electron-withdrawing nitro group, allows for stepwise or site-selective reactions.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck) for Further Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. In this compound, the reactivity of the two halogen atoms towards oxidative addition to a palladium(0) complex is expected to differ significantly. Generally, the order of reactivity for aryl halides in these reactions is I > Br > Cl. wikipedia.org Therefore, the iodine atom at position 6 is anticipated to be significantly more reactive than the chlorine atom at position 4. This differential reactivity allows for selective functionalization at the C-6 position while leaving the C-4 chloro substituent intact for subsequent transformations.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent (typically a boronic acid or ester) with an aryl halide. libretexts.org It is expected that the Suzuki-Miyaura coupling of this compound with an arylboronic acid would proceed selectively at the C-6 position to afford a 6-aryl-4-chloro-3-nitroquinoline. Subsequent coupling at the C-4 position would require more forcing reaction conditions. While no specific examples for this compound are available, studies on similar dihaloquinolines confirm this reactivity pattern. researchgate.net

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl halide. wikipedia.orgorganic-chemistry.orglibretexts.org Similar to the Suzuki-Miyaura coupling, the Sonogashira reaction on this compound is predicted to occur preferentially at the C-6 iodo position. unisa.ac.za This would yield a 6-alkynyl-4-chloro-3-nitroquinoline, which could be further functionalized at the C-4 position.

Heck Reaction: The Heck reaction involves the coupling of an alkene with an aryl halide. wikipedia.orgorganic-chemistry.orglibretexts.org The same reactivity trend (I > Cl) is expected to hold, allowing for the selective introduction of a vinyl group at the C-6 position of the quinoline core. researchgate.netrsc.org

The following table provides illustrative examples of selective cross-coupling reactions on analogous dihaloquinoline systems.

| Reaction Type | Dihaloquinoline Substrate | Coupling Partner | Catalyst/Conditions | Product | Yield |

| Suzuki-Miyaura | 2,4-dichloroquinoline | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, reflux | 2-Chloro-4-phenylquinoline | 85% |

| Sonogashira | 2-bromo-4-iodoquinoline | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N, THF, rt | 2-Bromo-4-(phenylethynyl)quinoline | 92% |

| Heck | 2-bromo-6-methoxynaphthalene | Ethylene | Pd(OAc)₂, PPh₃, Et₃N, DMF, 100°C | 2-Ethenyl-6-methoxynaphthalene | - |

Halogen Exchange Reactions and Their Synthetic Utility

Halogen exchange reactions, such as the Finkelstein reaction, provide a method for converting one halogen for another. wikipedia.orgorganic-chemistry.orgbyjus.commanac-inc.co.jp In the context of this compound, such reactions could potentially be used to modulate the reactivity of the halogenated positions.

The classic Finkelstein reaction involves the treatment of an alkyl chloride or bromide with an excess of sodium iodide in acetone (B3395972) to produce the corresponding alkyl iodide. The reverse reaction, converting an aryl iodide to an aryl chloride, is less common but can be achieved under specific conditions, often requiring a copper or nickel catalyst.

Given the higher reactivity of the C-I bond compared to the C-Cl bond, any attempt at a Finkelstein-type reaction on this compound would likely involve the iodine at the C-6 position. For instance, treatment with a large excess of a chloride source, such as copper(I) chloride, might lead to the corresponding 4,6-dichloro-3-nitroquinoline. Conversely, it is unlikely that the chlorine at C-4 could be selectively exchanged for iodine in the presence of the more labile iodine at C-6.

Radical Reactions Involving this compound

The involvement of this compound in radical reactions is an area that remains largely unexplored in the available scientific literature. However, the presence of both nitro and halogen substituents suggests that this molecule could participate in various radical-mediated transformations.

Nitroaromatic compounds are known to undergo single-electron reduction to form nitro radical anions, which can be key intermediates in certain reactions. nih.gov These radical anions can, for example, initiate cyclization reactions or participate in coupling processes.

Aryl halides, particularly aryl iodides, can also serve as precursors for aryl radicals under various conditions, including photochemical and radical-initiator-induced reactions. The C-I bond is weaker than the C-Cl bond, suggesting that radical formation would preferentially occur at the C-6 position. These aryl radicals could then be trapped by various radical acceptors, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

Photochemical reactions represent a promising avenue for inducing radical transformations. rsc.org Irradiation of this compound, potentially in the presence of a photosensitizer or a radical initiator, could lead to the homolytic cleavage of the C-I bond, generating a quinolinyl radical. This reactive intermediate could then undergo a variety of subsequent reactions, such as hydrogen atom abstraction, addition to an alkene, or cyclization, depending on the reaction conditions and the presence of other reagents.

Given the lack of specific studies on this compound, the potential for radical reactions remains a subject for future investigation. The interplay between the nitro group and the two different halogen atoms could lead to complex and potentially useful reactivity patterns under radical conditions.

Derivatives and Analogues of 4 Chloro 6 Iodo 3 Nitroquinoline in Chemical Research

Design and Synthesis of Structurally Modified Analogues of 4-Chloro-6-iodo-3-nitroquinoline

The synthesis of the this compound core and its analogues generally relies on established methods for quinoline (B57606) ring construction, followed by sequential functionalization. Classical methods like the Skraup, Doebner-von Miller, Combes, and Friedlander syntheses provide access to the basic quinoline skeleton, which can then be subjected to nitration and halogenation. iipseries.orgresearchgate.net

For instance, a plausible synthetic route to this compound would begin with a suitable aniline (B41778) precursor, such as 4-iodoaniline (B139537). A Combes synthesis, reacting 4-iodoaniline with a β-diketone followed by acid-catalyzed cyclization, could yield a 6-iodo-4-hydroxyquinoline derivative. iipseries.org Subsequent nitration, typically using a mixture of nitric and sulfuric acid, would introduce the nitro group at the electron-rich C3 position, facilitated by the activating effect of the hydroxyl group. The final step involves the conversion of the 4-hydroxyl group to a chloride using a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

The design of structurally modified analogues involves systematically altering the substituents at each position. This can be achieved by:

Varying the starting materials: Employing different substituted anilines in the initial ring-forming reaction introduces diversity on the benzene (B151609) portion of the quinoline ring.

Modifying the reaction sequence: Altering the order of nitration and halogenation can lead to different isomers, although the directing effects of the existing substituents heavily influence the outcome.

Post-synthesis modification: The synthesized this compound core can be further modified, as detailed in section 4.3.

An example of a synthetic approach to a related analogue, 4-chloro-6-methoxy-2-methyl-3-nitroquinoline, starts from 4-methoxyaniline and proceeds through cyclization, nitration, and chlorination, demonstrating the modularity of these synthetic strategies.

| Synthetic Step | Reagents and Conditions | Purpose |

| Cyclization | e.g., Aniline derivative + β-diketone, acid catalyst | Forms the core quinoline ring system. |

| Nitration | HNO₃ / H₂SO₄ | Introduces the nitro group, typically at C3. |

| Chlorination | POCl₃ or SOCl₂ | Converts a 4-hydroxyquinoline (B1666331) to the 4-chloroquinoline (B167314). |

This table presents a generalized synthetic strategy for creating analogues based on the quinoline scaffold.

Comparative Analysis of Positional Isomers of Halogenated and Nitrated Quinolines

The specific placement of the chloro, iodo, and nitro groups on the quinoline ring profoundly impacts the molecule's reactivity and electronic properties. The study of positional isomers is crucial for understanding these structure-reactivity relationships.

Reactivity of the 4-Chloro Group: The chlorine atom at the C4 position is highly activated towards nucleophilic aromatic substitution (SₙAr). This is due to the combined electron-withdrawing effects of the adjacent ring nitrogen and the nitro group at C3. Isomers with the chloro group at other positions (e.g., C2, C5, C7) exhibit different reactivities. For example, a 2-chloroquinoline (B121035) is generally less reactive towards amines than its 4-chloro counterpart under certain conditions. researchgate.net The presence of the nitro group at C3 in this compound significantly enhances the electrophilicity of the C4 position, making it the primary site for nucleophilic attack.

Influence of the Nitro Group Position: The position of the nitro group is a key determinant of the molecule's electronic character. A nitro group at C3, as in the title compound, exerts a strong activating effect on the C4 position for SₙAr. If the nitro group were at C5 or C8, it would still activate the ring towards nucleophilic attack, but its influence on a C4-chloro substituent would be modulated by distance and resonance effects. Furthermore, the position of the nitro group can direct other reactions, such as vicarious nucleophilic substitution (VNS), where a nucleophile attacks a hydrogen-bearing carbon atom ortho or para to the nitro group. mdpi.com

Functional Group Interconversions and Derivatization Strategies on the this compound Core

The three distinct functional groups on the this compound scaffold allow for a wide range of selective transformations, enabling the generation of diverse derivatives.

Reactions at the C4-Position: The activated 4-chloro group is readily displaced by a variety of nucleophiles. This is the most common derivatization strategy for this scaffold. Studies on analogous 4-chloro-3-nitro-heterocycles have shown successful reactions with:

O-Nucleophiles: Alkoxides and phenoxides to form ethers.

N-Nucleophiles: Amines (primary and secondary), hydrazines, and azides to yield the corresponding 4-amino, 4-hydrazino, and 4-azidoquinolines. researchgate.netmdpi.com

S-Nucleophiles: Thiols and thiophenols to produce 4-thioether derivatives. researchgate.netmdpi.com

Reactions at the C6-Position: The C6-iodo group is an ideal site for palladium-catalyzed cross-coupling reactions. This allows for the introduction of a vast array of carbon-based substituents.

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters (R-B(OH)₂) introduces aryl, heteroaryl, or alkyl groups. youtube.comyoutube.com

Stille Coupling: Reaction with organostannanes (R-SnR'₃) provides another route to carbon-carbon bond formation. youtube.comnih.gov

Heck Coupling: Reaction with alkenes introduces vinyl substituents.

Buchwald-Hartwig Amination: While the C4-position is more reactive towards traditional SₙAr, the C6-iodo position can be functionalized with amines using specialized palladium catalytic systems.

Reactions involving the Nitro Group: The nitro group can undergo several important transformations.

Reduction: The most common reaction is reduction to an amino group (-NH₂), which can be achieved using various reagents like SnCl₂, Na₂S₂O₄, or catalytic hydrogenation. This new amino group at C3 can then be used for further derivatization, such as acylation or diazotization.

Denitrative Coupling: Recent advances have shown that the nitro group itself can be replaced in cross-coupling reactions, though this is less common than using a halogen as the leaving group. nih.gov

The selectivity of these reactions is a key consideration. Nucleophilic substitution will preferentially occur at the C4 position. Subsequently, the C6-iodo position can be addressed using cross-coupling chemistry, and the nitro group can be reduced, often as a final step due to the reactivity of the resulting amine.

| Position | Functional Group | Reaction Type | Example Reagents | Resulting Structure |

| C4 | -Cl | Nucleophilic Substitution (SₙAr) | R-NH₂, R-OH, R-SH | 4-Amino, 4-Oxy, 4-Thio derivatives |

| C6 | -I | Pd-Catalyzed Cross-Coupling | R-B(OH)₂, R-Sn(Alkyl)₃ | 6-Aryl, 6-Alkyl, 6-Vinyl derivatives |

| C3 | -NO₂ | Reduction | SnCl₂, H₂/Pd | 3-Aminoquinoline derivative |

This interactive table summarizes the primary derivatization strategies for the this compound core.

Development of Combinatorial Libraries Based on the this compound Scaffold

The concept of combinatorial chemistry, which involves the systematic and rapid synthesis of a large number of related compounds (a library), is well-suited to the this compound scaffold. mdpi.com Its trifunctional nature allows for a "three-dimensional" diversification strategy.

A typical approach to building a combinatorial library from this scaffold would proceed as follows:

Scaffold Synthesis: A bulk quantity of this compound is prepared.

First Dimension of Diversity (C4): The scaffold is divided into multiple portions, and each portion is reacted with a different nucleophile (e.g., a set of diverse amines, alcohols, or thiols) to modify the C4 position. This creates a collection of 4-substituted-6-iodo-3-nitroquinolines.

Second Dimension of Diversity (C6): Each of the products from the first step is then subjected to a set of cross-coupling reactions. For example, each 4-substituted intermediate could be reacted with a library of different boronic acids in a Suzuki coupling. This introduces a second point of diversity at the C6 position.

Third Dimension of Diversity (C3): The nitro group in the resulting bi-functionalized products can be reduced to an amine. This new amino group can then be acylated with a library of different carboxylic acids or sulfonyl chlorides, adding a third dimension of structural variation.

This strategy, often employing parallel synthesis techniques, can rapidly generate thousands of unique compounds from a single, versatile starting material. nih.gov The resulting libraries of quinoline derivatives can then be screened for various properties in materials science or drug discovery. The systematic variation of substituents allows for the development of structure-activity relationships (SAR), where the effect of each specific structural modification can be correlated with the observed properties of the molecule. nih.gov

Computational and Theoretical Studies on 4 Chloro 6 Iodo 3 Nitroquinoline

Quantum Chemical Calculations of Electronic Structure and Reactivity Profiles

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic structure and reactivity of 4-Chloro-6-iodo-3-nitroquinoline. These calculations can provide insights into the distribution of electrons within the molecule, which in turn governs its chemical behavior.

Detailed research findings from theoretical studies on similar halogenated nitroaromatic compounds indicate that the substituents have a profound effect on the electronic properties of the quinoline (B57606) core. The nitro group (-NO2) at the 3-position is a strong electron-withdrawing group, which significantly lowers the energy of the molecular orbitals, particularly the Lowest Unoccupied Molecular Orbital (LUMO). A lower LUMO energy suggests that the molecule is more susceptible to nucleophilic attack. The chlorine atom at the 4-position and the iodine atom at the 6-position also contribute to the electronic landscape through inductive effects and their ability to participate in halogen bonding.

The Highest Occupied Molecular Orbital (HOMO) and LUMO energy levels are critical in predicting chemical reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. A smaller gap generally implies higher reactivity. For this compound, the strong electron-withdrawing nature of the nitro group is expected to result in a relatively small HOMO-LUMO gap, suggesting a chemically reactive species.

Molecular Electrostatic Potential (MEP) mapping is another valuable tool. It visualizes the electrostatic potential on the electron density surface, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In the case of this compound, the MEP would likely show a significant electron deficiency (positive potential) around the carbon atom attached to the chlorine (C4) and the nitro group, making these sites prone to nucleophilic attack. Conversely, the regions around the nitrogen atom of the quinoline ring would exhibit a more negative potential.

Interactive Data Table: Predicted Electronic Properties of this compound

| Property | Predicted Value | Significance |

| HOMO Energy | -7.5 eV | Indicates the energy of the highest energy electrons available for donation in a reaction. |

| LUMO Energy | -3.2 eV | A lower value, influenced by the nitro group, suggests a higher susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | 4.3 eV | A smaller gap suggests higher chemical reactivity and lower kinetic stability. |

| Dipole Moment | 3.5 D | A significant dipole moment indicates a polar molecule, influencing its solubility and intermolecular forces. |

| Electron Affinity | 3.0 eV | A positive value indicates that the molecule can readily accept an electron. |

| Ionization Potential | 8.0 eV | The energy required to remove an electron from the molecule. |

Elucidation of Reaction Mechanisms Through Computational Modeling

Computational modeling is a powerful tool for mapping out the potential energy surfaces of chemical reactions, allowing for the elucidation of detailed reaction mechanisms. For this compound, this is particularly useful for studying reactions such as nucleophilic aromatic substitution (SNAr), where the chlorine atom at the C4 position is displaced by a nucleophile.

By modeling the reaction pathway, researchers can identify transition states and intermediates, and calculate their corresponding energies. This information helps in determining the rate-limiting step of the reaction and understanding the factors that influence the reaction rate. For an SNAr reaction involving this compound, computational models can be used to study the formation of the Meisenheimer complex, a key intermediate in this type of reaction. The stability of this intermediate is crucial for the reaction to proceed.

Theoretical calculations on related chloroquinolines have shown that the presence of electron-withdrawing groups, such as the nitro group in the target molecule, stabilizes the Meisenheimer intermediate, thereby facilitating the SNAr reaction. acs.orgresearchgate.netnih.gov The computational models can also be used to explore the potential for different reaction pathways to occur, and to predict which pathway is energetically more favorable.

Predictive Modeling for Regioselectivity in Chemical Transformations

Regioselectivity, the preference for a reaction to occur at one position over another, is a critical aspect of chemical synthesis. Predictive modeling, based on quantum chemical calculations, can provide valuable insights into the regioselectivity of reactions involving this compound.

In the context of nucleophilic aromatic substitution, the quinoline ring offers multiple sites where a reaction could potentially occur. However, the electronic properties of the ring, as influenced by the substituents, will direct the incoming nucleophile to a specific position. Computational models can predict the most likely site of attack by analyzing the distribution of electron density and the stability of the possible intermediates.

For this compound, the carbon atom at the 4-position, bonded to the chlorine atom, is expected to be the most electrophilic site due to the combined electron-withdrawing effects of the adjacent nitro group and the nitrogen atom in the quinoline ring. researchgate.net Therefore, predictive models would strongly suggest that nucleophilic attack will preferentially occur at this position, leading to the substitution of the chlorine atom. The stability of the corresponding Meisenheimer intermediate can be calculated and compared with that of intermediates formed by attack at other positions to confirm this prediction.

Interactive Data Table: Predicted Regioselectivity in a Hypothetical Nucleophilic Aromatic Substitution Reaction

| Position of Attack | Relative Energy of Intermediate (kcal/mol) | Predicted Product Distribution | Rationale |

| C4 (Substitution of Cl) | 0 (most stable) | Major Product | The strong electron-withdrawing effect of the adjacent nitro group and ring nitrogen highly activates this position. |

| C6 (Substitution of I) | +15 | Minor Product | While iodine can be a leaving group, this position is less activated compared to C4. |

| Other positions | > +25 | Not Observed | Attack at these positions would lead to significantly less stable intermediates. |

Conformational Analysis and Molecular Dynamics Simulations of Quinoline Derivatives

While the quinoline ring system is largely planar and rigid, the substituents may have some degree of conformational freedom. Conformational analysis aims to identify the most stable spatial arrangements of a molecule. For this compound, the primary focus of conformational analysis would be the orientation of the nitro group relative to the quinoline plane.

Computational methods can be used to rotate the nitro group and calculate the energy at each rotational angle, thereby identifying the lowest energy conformation. It is likely that the most stable conformation is one where the nitro group is slightly twisted out of the plane of the quinoline ring to minimize steric hindrance with the adjacent chlorine atom.

Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of the molecule over time. By simulating the motion of the atoms at a given temperature, MD can reveal how the molecule vibrates, rotates, and interacts with its environment (e.g., solvent molecules). nih.gov For this compound, MD simulations could be used to study its flexibility, its solvation properties, and its potential to form intermolecular interactions, such as halogen bonds involving the iodine and chlorine atoms.

Analytical Methodologies for 4 Chloro 6 Iodo 3 Nitroquinoline

Spectroscopic Characterization Techniques (e.g., Nuclear Magnetic Resonance Spectroscopy, Mass Spectrometry)

Spectroscopic methods are fundamental for the structural elucidation of novel chemical entities like 4-Chloro-6-iodo-3-nitroquinoline. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide detailed information about the molecular structure and connectivity of atoms. While specific, experimentally-derived spectral data for this compound is not extensively published in peer-reviewed literature, its structure can be confirmed using these standard analytical techniques. Commercial suppliers of this compound, such as BLD Pharm and Biosynth, indicate the availability of such analytical data, confirming these methods are standard for its characterization. sielc.combldpharm.combiosynth.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules. For this compound, both ¹H NMR and ¹³C NMR would be employed to map out the carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show signals corresponding to the aromatic protons on the quinoline (B57606) ring. The chemical shifts (δ) of these protons are influenced by the electron-withdrawing effects of the nitro group and the halogen substituents. The protons on the benzene (B151609) ring portion of the quinoline would likely appear as a complex multiplet pattern, while the single proton on the pyridine (B92270) ring would be a distinct singlet.

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide information on all the carbon atoms in the molecule. The carbon atoms directly attached to the electronegative chlorine, iodine, and nitro groups would exhibit characteristic chemical shifts.

Below is a table of predicted ¹H and ¹³C NMR chemical shifts for this compound based on its structure and data from similar compounds.

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity |

| H-2 | 9.1 - 9.3 | s |

| H-5 | 7.8 - 8.0 | d |

| H-7 | 8.2 - 8.4 | dd |

| H-8 | 8.6 - 8.8 | d |

| ¹³C NMR | Predicted Chemical Shift (ppm) |

| C-2 | 150 - 152 |

| C-3 | 145 - 147 |

| C-4 | 148 - 150 |

| C-4a | 125 - 127 |

| C-5 | 130 - 132 |

| C-6 | 95 - 97 |

| C-7 | 138 - 140 |

| C-8 | 135 - 137 |

| C-8a | 149 - 151 |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be able to confirm its molecular formula, C₉H₄ClIN₂O₂. biosynth.com The mass spectrum would show a molecular ion peak corresponding to the mass of the compound. The isotopic pattern of this peak would be characteristic, showing the presence of chlorine and iodine. Fragmentation patterns observed in the MS/MS spectrum would further help in confirming the structure.

| Mass Spectrometry Data | |

| Molecular Formula | C₉H₄ClIN₂O₂ |

| Molecular Weight | 334.5 g/mol |

| Predicted Monoisotopic Mass | 334.9009 Da |

Chromatographic Separation and Purity Assessment Methods (e.g., High-Performance Liquid Chromatography)

Chromatographic techniques are essential for the separation of a compound from a mixture and for the assessment of its purity. High-Performance Liquid Chromatography (HPLC) is a widely used method for this purpose.

High-Performance Liquid Chromatography (HPLC)

A typical RP-HPLC method would involve a C18 column and a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile (B52724) (MeCN), and an aqueous buffer, often with a small amount of acid like phosphoric acid or formic acid for better peak shape. sielc.commdpi.com The gradient or isocratic elution would be optimized to achieve a good separation of the main compound from any impurities. The purity of the compound is determined by the area percentage of its peak in the chromatogram. For more rapid analysis, Ultra-Performance Liquid Chromatography (UPLC) with smaller particle size columns could also be employed. sielc.com

Below is a table outlining a representative HPLC method for the analysis of this compound.

| HPLC Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile and Water with 0.1% Phosphoric Acid |

| Elution Mode | Gradient or Isocratic |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a specific wavelength (e.g., 254 nm) |

| Injection Volume | 10 µL |

This method would be validated for parameters such as linearity, precision, accuracy, and robustness to ensure reliable and accurate purity assessment of this compound.

Applications of 4 Chloro 6 Iodo 3 Nitroquinoline in Organic Synthesis

Utilization as a Versatile Synthetic Intermediate in Complex Molecule Construction

While no specific studies detailing the use of 4-Chloro-6-iodo-3-nitroquinoline in the total synthesis of complex natural products or pharmaceutical agents have been identified, its structure is analogous to other quinoline (B57606) derivatives that serve as key intermediates. For instance, compounds like 4-chloro-6-methoxy-2-methyl-3-nitroquinoline are recognized as crucial precursors in the synthesis of PI3K/mTOR inhibitors, which are significant in cancer research. researchgate.netatlantis-press.com The presence of both a chloro and an iodo group on this compound offers the potential for sequential, site-selective cross-coupling reactions, a powerful strategy in the assembly of complex molecules.

The differential reactivity of the C-Cl and C-I bonds is a well-established principle in palladium-catalyzed cross-coupling reactions. The C-I bond is generally more reactive towards oxidative addition to a palladium(0) center than the C-Cl bond. This would allow for selective functionalization at the 6-position via reactions like Suzuki, Sonogashira, or Buchwald-Hartwig amination, while leaving the 4-chloro group intact for subsequent transformations. This stepwise approach is fundamental in building molecular complexity.

Role as a Building Block for Advanced Heterocyclic Systems

The quinoline nucleus itself is a foundational heterocyclic system. The functional groups on this compound provide multiple avenues for the construction of more complex, fused heterocyclic systems. For example, the 4-chloro substituent is susceptible to nucleophilic aromatic substitution (SNAr) by various nucleophiles. Reaction with a dinucleophile, such as a hydrazine (B178648) or a substituted amine, could lead to the annulation of a new heterocyclic ring onto the quinoline core.

Although no specific examples involving this compound are available, the reaction of 2-chloro-3-cyano-4-(p-tolyl)pyrido[3,2-c]cinnoline with hydrazine hydrate (B1144303) to form a hydrazino substituent, which can then be used to build fused triazole or tetrazole rings, illustrates this principle. researchgate.net Similarly, intramolecular cyclization reactions following substitution at the 4-position or functionalization of the 3-nitro group (e.g., reduction to an amino group) could be envisioned to create novel polycyclic heteroaromatic compounds.

Precursor in the Synthesis of Organic Molecules with Specific Structural Features

The unique substitution pattern of this compound makes it a hypothetical precursor for quinoline derivatives with specific and potentially desirable structural features. The iodo group at the 6-position is a prime site for introducing a wide array of substituents via well-established cross-coupling methodologies.

Table 1: Potential Cross-Coupling Reactions at the 6-Iodo Position

| Reaction Name | Coupling Partner | Resulting Linkage | Potential Functionality Introduced |

| Suzuki Coupling | Aryl- or vinyl-boronic acids/esters | C-C (Aryl/Vinyl) | Extended π-systems, biaryl units |

| Sonogashira Coupling | Terminal alkynes | C-C (Alkynyl) | Linear rigid linkers, precursors for further cyclization |

| Buchwald-Hartwig Amination | Amines | C-N | Diverse amino functionalities, pharmacophores |

| Heck Coupling | Alkenes | C-C (Alkenyl) | Substituted alkene moieties |

| Stille Coupling | Organostannanes | C-C | Various organic groups |

| Negishi Coupling | Organozinc reagents | C-C | Alkyl or aryl groups |

Following functionalization at the 6-position, the 4-chloro group can be targeted. Its replacement via SNAr with various nucleophiles (e.g., amines, alcohols, thiols) would lead to a diverse library of 4,6-disubstituted-3-nitroquinolines. The nitro group at the 3-position strongly activates the 4-position towards nucleophilic attack and can itself be a precursor for other functional groups, most notably an amino group upon reduction. This amino group can then participate in a variety of subsequent reactions, including diazotization and further derivatization, or serve as a key pharmacophoric element.

The synthesis of 6-bromo-4-iodoquinoline (B1287929) as an intermediate for biologically active compounds like GSK2126458 highlights the utility of such dihalogenated quinolines in medicinal chemistry. atlantis-press.com By analogy, this compound holds similar promise as a precursor for novel therapeutic agents, although this potential remains to be experimentally validated and published in the peer-reviewed literature.

Q & A

Basic Question: What are the optimal synthetic routes for 4-Chloro-6-iodo-3-nitroquinoline, and how can reaction conditions be systematically optimized?

Methodological Answer:

The synthesis typically begins with a quinoline core, where nitration and halogenation steps introduce functional groups. A common approach involves:

- Nitration : Treating 4-chloroquinoline with a nitrating agent (e.g., concentrated HNO₃/H₂SO₄) at 0–5°C to introduce the nitro group at the 3-position .

- Iodination : Subsequent iodination at the 6-position using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in a polar aprotic solvent (e.g., DMF) under reflux .

Optimization Parameters : - Monitor reaction progress via TLC or HPLC to adjust stoichiometry and temperature.

- Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient).

- Use spectroscopic data (¹H/¹³C NMR, IR) to confirm regioselectivity and purity .

Basic Question: What analytical techniques are most effective for characterizing this compound and its intermediates?

Methodological Answer:

- Structural Confirmation :

- X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., nitro vs. iodo positioning) .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ expected for C₁₀H₅ClIN₂O₂: 352.87 g/mol) .

- Purity Assessment :

Advanced Question: How can researchers assess the biological activity of this compound, and what in vitro models are appropriate?

Methodological Answer:

- Target Identification :

- Screen against kinase or antimicrobial targets using fluorescence polarization assays .

- Dose-Response Studies :

- Use IC₅₀/EC₅₀ calculations in cancer cell lines (e.g., HeLa, MCF-7) with MTT assays. Include positive controls (e.g., doxorubicin) .

- Mechanistic Probes :

- Perform competitive binding studies with radiolabeled ligands to confirm target engagement .

Advanced Question: How should researchers address contradictory data in solubility or reactivity studies of this compound?

Methodological Answer:

- Contradiction Analysis :

- Cross-Validation :

- Replicate experiments with independently synthesized batches.

- Use DFT calculations to predict electronic effects influencing reactivity .

Advanced Question: What strategies can elucidate the reaction mechanisms involving this compound in cross-coupling reactions?

Methodological Answer:

- Mechanistic Probes :

- Isotopic Labeling : Use deuterated solvents (e.g., DMF-d₇) to track proton transfer in Suzuki-Miyaura couplings .

- Kinetic Studies : Monitor reaction rates via in-situ IR spectroscopy to identify rate-determining steps .

- Computational Modeling :

- Perform DFT calculations (e.g., Gaussian 16) to map transition states and identify steric/electronic barriers .

Advanced Question: How does the nitro group influence the photostability of this compound, and what storage conditions are optimal?

Methodological Answer:

- Photodegradation Studies :

- Stabilization Strategies :

Advanced Question: What computational approaches are suitable for predicting the reactivity of this compound in drug design?

Methodological Answer:

- Molecular Docking :

- Use AutoDock Vina to simulate binding to kinase targets (e.g., EGFR). Prioritize poses with halogen bonding (C–I⋯O/N interactions) .

- QSAR Modeling :

- Train models on nitroquinoline derivatives to correlate substituent effects (e.g., Cl, I, NO₂) with bioactivity .

Advanced Question: How can researchers design comparative studies between this compound and its structural analogs?

Methodological Answer:

- Analog Selection :

- Compare with 4-Chloro-6-nitroquinoline-3-carbonitrile (CAS 214470-37-8) to assess iodine’s steric vs. electronic contributions .

- Benchmarking Metrics :

- Evaluate solubility (LogP), metabolic stability (microsomal assays), and toxicity (hemolysis assays) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.